3,6-Diphenyl-1,2,4-triazin-5-ol
Overview
Description
3,6-Diphenyl-1,2,4-triazin-5-ol is a heterocyclic compound with the molecular formula C15H11N3O and a molecular weight of 249.27 g/mol . This compound is characterized by a triazine ring substituted with phenyl groups at positions 3 and 6, and a hydroxyl group at position 5. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which then undergoes cyclization with cyanogen bromide to yield the triazine ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diphenyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of 3,6-Diphenyl-1,2,4-triazin-5-one.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
3,6-Diphenyl-1,2,4-triazin-5-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their function . The triazine ring can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
3,6-Diphenyl-1,2,4-triazin-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
3,6-Diphenyl-1,2,4-triazine: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: 3,6-Diphenyl-1,2,4-triazin-5-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential for hydrogen bonding. This makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
3,6-diphenyl-4H-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15-13(11-7-3-1-4-8-11)17-18-14(16-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBZXBMCQXEFGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(NC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340985 | |
Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671086 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36214-25-2 | |
Record name | 3,6-diphenyl-1,2,4-triazin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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